molecular formula C11H16O4 B4923102 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4923102
M. Wt: 212.24 g/mol
InChI Key: CXSSUKMQLDUVRC-UHFFFAOYSA-N
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Description

6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H16O4 It is characterized by a cyclohexene ring substituted with methoxycarbonyl and carboxylic acid groups, along with two methyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The methoxycarbonyl and carboxylic acid groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carbaldehyde
  • 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-ol

Uniqueness

6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-4-7(2)9(10(12)13)8(5-6)11(14)15-3/h4,7-9H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSSUKMQLDUVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(C1C(=O)O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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